![molecular formula C21H24N2O7 B232871 2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one CAS No. 152752-58-4](/img/structure/B232871.png)

2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

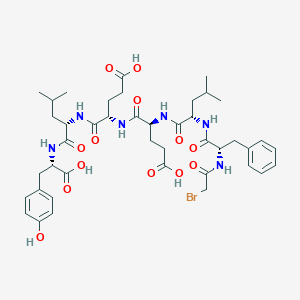

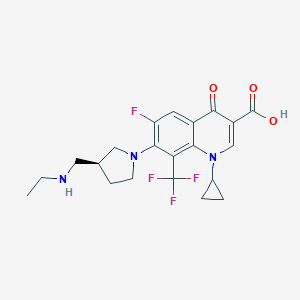

2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one, also known as harmine, is a naturally occurring beta-carboline alkaloid found in several plant species such as Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine for its psychoactive and medicinal properties. In recent years, harmine has gained attention in scientific research for its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Agent Synthesis

Researchers synthesized derivatives of tryptoline-3-carboxylic acid, including 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, which showed potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary, Kohli, Kumar, & Joshi, 2011).

Antitumor Activity

A series of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles showed promising antineoplastic properties, tested in vitro on leukemic and solid tumor cells, and in vivo on experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

Carcinogen Model Synthesis and Characterization

N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide, a carcinogenic amine model, was synthesized and characterized. Its chemical behavior in aqueous solutions was studied to understand its potential biological impacts (Rajagopal, Brooks, Nguyen, & Novak, 2003).

Metabolic Activation of Carcinogens

The compound 2-Amino-9H-pyrido[2,3-b]indole (AαC), a carcinogen found in tobacco smoke, undergoes metabolic activation by UDP-Glucuronosyltransferases, contributing to the genotoxicity of AαC. This study provides insights into the biochemical mechanisms of liver and digestive tract cancers in smokers (Tang, LeMaster, Nauwelaërs, Gu, Langouët, & Turesky, 2012).

NMDA Receptor Inhibition

A series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles were synthesized as potential antagonists for the NR1A/2B subtype of N-methyl-D-aspartate (NMDA) receptors, indicating potential applications in neuropharmacology (Tamiz, Whittemore, Woodward, Upasani, & Keana, 1999).

Matrix-assisted Ultraviolet Laser Desorption Time-of-flight Mass Spectrometry

β-Carbolines, including 9H-pyrido[3,4-b]indole, were studied as matrices in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI/TOF-MS) for proteins and sulfated oligosaccharides. This research contributes to advancements in analytical chemistry techniques (Nonami, Fukui, & Erra-Balsells, 1997).

Eigenschaften

CAS-Nummer |

152752-58-4 |

|---|---|

Produktname |

2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one |

Molekularformel |

C21H24N2O7 |

Molekulargewicht |

416.4 g/mol |

IUPAC-Name |

2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one |

InChI |

InChI=1S/C21H24N2O7/c1-9-7-22-16(15-14(9)11-5-3-4-6-12(11)23-15)18(26)13(24)8-29-21-20(28)19(27)17(25)10(2)30-21/h3-7,10,13,17,19-21,23-25,27-28H,8H2,1-2H3 |

InChI-Schlüssel |

ZNCHNBXDOIQLBI-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OCC(C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC(C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O)O |

Synonyme |

oxopropaline B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)

![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)